N-[(6-chloropyridin-3-yl)methoxy]-2-methoxybenzamide
Description
Properties
IUPAC Name |
N-[(6-chloropyridin-3-yl)methoxy]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c1-19-12-5-3-2-4-11(12)14(18)17-20-9-10-6-7-13(15)16-8-10/h2-8H,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBRBHNYYWDXJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NOCC2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201220158 | |
| Record name | N-[(6-Chloro-3-pyridinyl)methoxy]-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201220158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866020-44-2 | |
| Record name | N-[(6-Chloro-3-pyridinyl)methoxy]-2-methoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866020-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(6-Chloro-3-pyridinyl)methoxy]-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201220158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-chloropyridin-3-yl)methoxy]-2-methoxybenzamide typically involves the reaction of 6-chloropyridin-3-ylmethanol with 2-methoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(6-chloropyridin-3-yl)methoxy]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[(6-chloropyridin-3-yl)methoxy]-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(6-chloropyridin-3-yl)methoxy]-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
Dopamine Receptor Antagonists
Benzamide derivatives with methoxy substituents are prominent in central nervous system (CNS) drug design. Key analogs include:
- (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611): This compound, reported by Ohmori et al. (1996), acts as a selective dopamine D3/D4 receptor antagonist. Its benzamide core is substituted with a pyrrolidinyl-benzyl group, enhancing blood-brain barrier penetration.
GSK6853 : A bromodomain inhibitor with the structure (R)-N-[1,3-dimethyl-6-(2-methylpiperazin-1-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl]-2-methoxybenzamide. The methoxybenzamide here is linked to a bicyclic heteroaromatic system, enabling epigenetic modulation. The absence of such a system in the target compound suggests divergent therapeutic applications .
Structural Comparison Table
Antimicrobial and Antitubercular Agents
N-Pyrazolylbenzamide derivatives, such as N-(3-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)-2-methoxybenzamide, exhibit broad-spectrum antimicrobial activity. The tert-butyl and chlorophenyl groups on the pyrazole ring enhance hydrophobic interactions with bacterial enzymes.
Pharmaceutical Impurities and Metabolites
- 4-(Acetylamino)-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide: A metoclopramide impurity with structural similarities to the target compound. The diethylaminoethyl side chain in this analog facilitates gastrointestinal motility modulation, whereas the chloropyridinyl methoxy group in this compound likely redirects its metabolic fate or toxicity profile .
Structural and Functional Insights
- Chloropyridinyl vs. Chlorophenyl Substituents : The 6-chloropyridinyl group in the target compound may improve solubility compared to chlorophenyl analogs (e.g., ), owing to pyridine’s inherent polarity. This could influence bioavailability in pesticidal or pharmaceutical contexts .
- Methoxy Positioning : The 2-methoxy group on the benzamide core is conserved across multiple analogs (e.g., YM-43611, GSK6853). This substituent likely stabilizes aromatic stacking interactions in receptor binding .
Biological Activity
N-[(6-chloropyridin-3-yl)methoxy]-2-methoxybenzamide is a synthetic compound characterized by a unique structural arrangement that includes a pyridine ring substituted with a chlorine atom and methoxy groups, linked to a benzamide structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by:
- Inhibiting Enzyme Activity : By binding to the active site of enzymes, it can prevent substrate access, thereby inhibiting enzymatic reactions.
- Modulating Receptor Function : Interaction with receptor sites can alter cellular signaling pathways, leading to various physiological responses.
Pharmacological Applications
Research indicates that this compound has been explored for several pharmacological applications:
- Anti-inflammatory Properties : Studies suggest that it may reduce inflammation through its action on specific inflammatory pathways.
- Anticancer Effects : Preliminary findings indicate potential efficacy against certain cancer cell lines, although more research is needed to establish its therapeutic viability.
- Neurological Implications : Its role as a D3 dopamine receptor agonist has been highlighted, suggesting neuroprotective properties in models of neurodegeneration .
Comparative Analysis with Similar Compounds
A comparison with similar compounds reveals the unique characteristics of this compound.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(pyridin-2-yl)amides | Pyridine-based | Known for various biological activities |
| 3-bromoimidazo[1,2-a]pyridines | Pyridine-based | Studied for medicinal properties |
The presence of both methoxy and chlorine substituents enhances the reactivity and potential applications of this compound.
Selective D3 Dopamine Receptor Agonism
A study focusing on D3 dopamine receptor agonists demonstrated that analogs similar to this compound exhibited significant neuroprotective effects in animal models. These effects were attributed to the selective activation of the D3 receptor, which has implications for treating neurodegenerative diseases .
Inhibition Studies
In vitro assays have shown that this compound can inhibit various enzyme activities. For instance, it was found to effectively inhibit certain kinases involved in cancer cell proliferation, suggesting potential as an anticancer agent .
Q & A
Q. What are the recommended methods for synthesizing N-[(6-chloropyridin-3-yl)methoxy]-2-methoxybenzamide, and how can reaction conditions be optimized?
Synthesis typically involves multi-step reactions, such as nucleophilic substitution under alkaline conditions followed by condensation. For example, substituting a halogen atom (e.g., fluorine) in 3-chloro-4-fluoronitrobenzene with 6-chloropyridin-3-ylmethanol under basic conditions can yield intermediates, which are then reduced and condensed with 2-methoxybenzoyl chloride . Optimization focuses on:
- Catalyst selection : Use triethylamine to neutralize HCl byproducts during amide bond formation.
- Temperature control : Maintain reactions at 275–288 K to prevent side reactions.
- Solvent choice : Dichloromethane or DMF for solubility and stability of intermediates.
- Purity validation : Monitor via HPLC (e.g., retention time analysis) and LCMS (e.g., m/z 755 [M+H]+) .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXS97/SHELXL97) is standard. Key steps include:
- Data collection : Use a Bruker SMART APEX CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å).
- Refinement : Apply anisotropic displacement parameters and riding models for H atoms.
- Key findings :
Table 1 : Selected hydrogen-bond geometries (Å, °) from SCXRD :
| D–H⋯A | D–H | H⋯A | D⋯A | ∠D–H⋯A |
|---|---|---|---|---|
| N1–H1⋯N2i | 0.88 | 2.24 | 3.109 | 170.6 |
| C14–H14B⋯O1ii | 0.97 | 2.42 | 3.344 | 160 |
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. mass spectrometry) be resolved during characterization?
Contradictions often arise from impurities or tautomerism. Mitigation strategies:
Q. What experimental designs are suitable for probing the biological activity of this compound?
Focus on target-specific assays:
- Enzyme inhibition : Test against bacterial FtsZ (cell division protein) via ATPase activity assays (IC50 determination) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7 breast cancer) with dose-response curves (e.g., IC50 ~3.1 µM) .
- Mechanistic studies :
Table 2 : Example biological activity data from analogous benzamides :
| Compound | Target | IC50/EC50 | Assay Type |
|---|---|---|---|
| N-(4-Hydroxyphenyl)-2-methoxybenzamide | MCF-7 cells | 3.1 µM | Antiproliferative |
| N-Benzothiazole derivatives | FtsZ enzyme | 12.5 µg/mL | ATPase inhibition |
Q. How do hydrogen bonding and π–π interactions influence the compound’s supramolecular assembly?
Intermolecular forces dictate packing and stability:
- N–H⋯N bonds : Form inversion dimers (R(22) rings), critical for crystal lattice cohesion .
- C–H⋯F/O interactions : Stabilize dimers (e.g., C19–H19⋯F2ii, 2.54 Å) .
- π–π stacking : Adjacent pyridyl rings (3.8541 Å centroid distance) enable stacking along the a-axis, relevant for material science applications .
Methodological note : Use Mercury software to visualize Hirshfeld surfaces and quantify interaction contributions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities across studies?
Potential causes include assay conditions or impurity profiles. Solutions:
- Standardized protocols : Follow OECD guidelines for cytotoxicity assays (e.g., fixed exposure time, serum-free media).
- Control experiments : Include positive controls (e.g., doxorubicin for antiproliferative assays) and validate purity via elemental analysis .
- Meta-analysis : Compare QSAR (quantitative structure-activity relationship) models to identify structural determinants of activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
